molecular formula C15H17N5O6 B3861622 ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE

ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE

Cat. No.: B3861622
M. Wt: 363.33 g/mol
InChI Key: INAWPXNQJTUUFX-REZTVBANSA-N
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Description

ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6/c1-3-24-12(21)8-25-10-5-4-9(6-11(10)23-2)7-17-18-15(22)13-14(16)20-26-19-13/h4-7H,3,8H2,1-2H3,(H2,16,20)(H,18,22)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAWPXNQJTUUFX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=NON=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NON=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Reactant of Route 2
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Reactant of Route 3
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Reactant of Route 4
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Reactant of Route 5
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Reactant of Route 6
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE

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